(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide
Description
(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
(6-oxo-4-phenyl-1H-pyrimidin-2-yl)cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-7-13-11-14-9(6-10(16)15-11)8-4-2-1-3-5-8/h1-6H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOANBIHWDTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and urea.
Cyclization Reaction: The benzaldehyde reacts with urea under acidic or basic conditions to form the pyrimidine ring.
Introduction of Cyanamide Group: The cyanamide group is introduced through a nucleophilic substitution reaction, often using cyanogen bromide or similar reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The cyanamide group can be hydrolyzed to form amides or carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system and target.
Comparison with Similar Compounds
Similar compounds to (6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)cyanamide include:
Pyrimidine Derivatives: Compounds like 4-phenylpyrimidine-2-amine and 6-oxo-1,6-dihydropyrimidine-2-thiol.
Cyanamide Derivatives: Compounds like N-cyanoguanidine and N-cyanourea.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxo and cyanamide functional groups, which confer distinct chemical and biological properties.
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